molecular formula C19H18N4O3 B14934919 N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B14934919
M. Wt: 350.4 g/mol
InChI Key: PHLLVYYFGKFRPD-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a phthalazinone core, which is a bicyclic system containing nitrogen atoms, and an acetamidophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetamidophenylamine with a suitable phthalazinone precursor under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. Industrial methods also focus on cost-efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

    Substitution: The acetamidophenyl and phthalazinone moieties can participate in substitution reactions, introducing new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Acetamidophenyl Derivatives: Compounds with similar acetamidophenyl groups but different core structures.

Uniqueness

N-(3-acetamidophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C19H18N4O3/c1-12(24)20-13-6-5-7-14(10-13)21-18(25)11-17-15-8-3-4-9-16(15)19(26)23(2)22-17/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

PHLLVYYFGKFRPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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